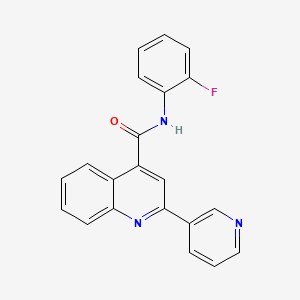

N-(2-fluorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide

CAS No.:

Cat. No.: VC14817398

Molecular Formula: C21H14FN3O

Molecular Weight: 343.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H14FN3O |

|---|---|

| Molecular Weight | 343.4 g/mol |

| IUPAC Name | N-(2-fluorophenyl)-2-pyridin-3-ylquinoline-4-carboxamide |

| Standard InChI | InChI=1S/C21H14FN3O/c22-17-8-2-4-10-19(17)25-21(26)16-12-20(14-6-5-11-23-13-14)24-18-9-3-1-7-15(16)18/h1-13H,(H,25,26) |

| Standard InChI Key | OLNJVERJNWEVBX-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)NC4=CC=CC=C4F |

Introduction

N-(2-fluorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the broader class of quinoline derivatives. These compounds are known for their diverse biological activities, including anticancer and antimicrobial properties. The presence of a fluorine atom in the phenyl ring enhances the compound's lipophilicity and metabolic stability, potentially improving its pharmacokinetic properties.

Biological Activities

N-(2-fluorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide exhibits promising biological activities, making it a candidate for drug development. It is known that quinoline derivatives can act as potent inhibitors against various cancer cell lines, including those resistant to conventional therapies. The mechanism of action may involve inhibiting specific kinases or other molecular targets associated with tumor growth and proliferation.

Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-fluorophenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide | Similar quinoline core with different fluorine substitution | Anticancer activity |

| N-(3-chlorophenyl)-2-(pyridin-5-yl)quinoline-4-carboxamide | Chlorine instead of fluorine; different pyridine position | Antimicrobial properties |

| N-(phenyl)-2-(pyridin-6-yl)quinoline-4-carboxamide | No halogen substitution; different pyridine position | General cytotoxicity |

Research Findings and Future Directions

Molecular docking studies have been employed to predict binding affinities and orientations within active sites of target proteins, such as kinases involved in cancer progression. These studies help elucidate the compound's mechanism of action and guide further structural modifications to enhance potency and selectivity. Future research should focus on optimizing synthesis methods, such as using microwave-assisted reactions or continuous flow techniques, to enhance yield and purity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume